molecular formula C13H26N2O2 B14071957 tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate

tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B14071957
M. Wt: 242.36 g/mol
InChI Key: MKHJVVGQJIZDDH-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This particular compound is characterized by the presence of tert-butyl, ethyl, and dimethyl groups attached to the piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 4-ethyl-3,5-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 1-2 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 4-ethyl-3,5-dimethylpiperazine and tert-butyl chloroformate

    Catalyst: Triethylamine

    Solvent: Dichloromethane

    Temperature: Controlled to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of piperazine derivatives’ biological activities.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
  • tert-Butyl 4-benzyl-3,5-dimethylpiperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate is unique due to the presence of both ethyl and dimethyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying piperazine derivatives’ properties.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-7-15-10(2)8-14(9-11(15)3)12(16)17-13(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

MKHJVVGQJIZDDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CN(CC1C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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